[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a methylbutan-2-yl group, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . This process can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of various heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound has shown promise in the development of new drugs, particularly those targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group and phenylprop-2-enoate moiety play crucial roles in its binding affinity and activity. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-cyano-2-(2-methylbutan-2-yl)-3-(3-pyridinyl)guanidine: This compound shares structural similarities with [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate, particularly in the cyano and methylbutan-2-yl groups.
2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives: These compounds also contain cyano groups and are used in similar applications, such as drug development and materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13(2)17(3,12-18)19-15(20)11-22-16(21)10-9-14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAAHUQHXNZWON-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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